An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-(trifluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its known properties, a representative synthetic protocol, and its application in the development of therapeutic agents.
Core Physicochemical Properties
4-Bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the chemical formula C₆H₃BrF₃N. Its structural characteristics, particularly the presence of a bromine atom and a trifluoromethyl group, make it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Data of 4-Bromo-3-(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 1060801-89-9 | [1][2] |
| Molecular Formula | C₆H₃BrF₃N | [1][2] |
| Molecular Weight | 225.99 g/mol | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [3] |
| Density | Data not available | |
| Solubility | Data not available | |
| Appearance | Not specified (likely a solid or liquid) | |
| Storage Temperature | -20°C | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Bromo-3-(trifluoromethyl)pyridine was not found in the provided search results, a representative procedure can be adapted from the synthesis of structurally similar compounds. The following is a generalized protocol for the bromination of a trifluoromethyl-substituted pyridine ring, which would be a plausible route to the title compound.
Representative Protocol: Electrophilic Bromination of a Trifluoromethyl-Substituted Pyridine
This protocol is based on general methods for the regioselective bromination of activated pyridine rings.
Materials:
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3-(Trifluoromethyl)pyridine (starting material)
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N-Bromosuccinimide (NBS) (brominating agent)
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Sulfuric acid (catalyst/solvent)
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Dichloromethane (solvent for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)pyridine (1.0 equivalent) in concentrated sulfuric acid under a nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.
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Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
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Reaction: Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 4-Bromo-3-(trifluoromethyl)pyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Drug Development
4-Bromo-3-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of biologically active molecules, including G protein-coupled receptor 40 (GPR40) modulators and Budding Unsuppressed by Benzimidazoles 1 (Bub1) kinase inhibitors.[2][5][6]
Role in the Synthesis of Bub1 Kinase Inhibitors
Bub1 is a serine/threonine kinase that plays a vital role in the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during cell division.[7][8] Inhibitors of Bub1 kinase, such as BAY-320, are valuable tools for studying the cell cycle and have potential as anticancer agents.[8] The synthesis of complex heterocyclic molecules like BAY-320 often involves the coupling of pre-functionalized building blocks, such as 4-Bromo-3-(trifluoromethyl)pyridine.
Below is a diagram illustrating a plausible synthetic workflow where 4-Bromo-3-(trifluoromethyl)pyridine is utilized in a key cross-coupling reaction.
Caption: Synthetic workflow utilizing 4-Bromo-3-(trifluoromethyl)pyridine.
This generalized workflow highlights how the bromo-substituent on the pyridine ring acts as a handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, a common strategy in modern medicinal chemistry.
References
- 1. appchemical.com [appchemical.com]
- 2. usbio.net [usbio.net]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 4-Bromo-3-(trifluoromethyl)pyridine 97 1354425-60-7 [sigmaaldrich.com]
- 5. 4-BroMo-3-(trifluoroMethyl)pyridine | 1060801-89-9 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. bub1.com [bub1.com]
- 8. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

